Product packaging for 5,9-Dimethyldeca-2,8-dienal(Cat. No.:CAS No. 103774-26-1)

5,9-Dimethyldeca-2,8-dienal

Cat. No.: B14329927
CAS No.: 103774-26-1
M. Wt: 180.29 g/mol
InChI Key: LGEKQDAROPJGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Dimethyldeca-2,8-dienal (CAS 762-26-5), often referred to by its trade name Geraldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol . This compound is provided strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . In scientific and industrial research, this compound is primarily valued as a fragrance ingredient. It is characterized by its complex odor profile, which imparts strong citrus, aldehydic, marine, and floral notes . Its high odor activity value (OAV) makes it a compound of interest in aroma science, particularly for enhancing fruity and woody aromas in various applications . Research applications include its use in the development of perfumes and fine fragrances, where it contributes power, radiance, and elegance to compositions . It is also studied in the flavor and tobacco industries, where it can influence the sensory characteristics of products . The mechanism of action for this aldehyde involves its reactivity as a carbonyl compound. It can form Schiff bases by reacting with primary amines, leading to the formation of imines . This reactivity is fundamental in biochemical studies of enzyme catalysis and metabolic processes. Furthermore, its aldehydic nature allows it to participate in redox reactions, which can influence oxidative states in experimental models . Researchers employ this compound in organic synthesis as a reagent or building block, and as a standard in analytical methods such as HPLC and GC-MS . It is essential to store this compound in a cool, dry place in tightly sealed containers, protected from heat and light to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B14329927 5,9-Dimethyldeca-2,8-dienal CAS No. 103774-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103774-26-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5,9-dimethyldeca-2,8-dienal

InChI

InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7,10,12H,6,8-9H2,1-3H3

InChI Key

LGEKQDAROPJGAR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC=CC=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5,9 Dimethyldeca 2,8 Dienal

Reduction Chemistry of Dienals

The reduction of dienals like 5,9-dimethyldeca-2,8-dienal can be directed selectively towards the carbon-carbon double bonds or the carbonyl group, depending on the reagents and reaction conditions employed.

Selective Hydrogenation of Dienals to Mono-unsaturated Aldehydes

The selective hydrogenation of a dienal to a mono-unsaturated aldehyde requires a catalyst that can differentiate between the two double bonds. In the case of a conjugated dienal, the goal is often the 1,4-hydrogenation of the α,β-unsaturated system to produce a γ,δ-unsaturated aldehyde, leaving the isolated double bond and the aldehyde group intact.

Rhodium-based catalysts have shown high selectivity for this transformation. For instance, a combination of a neutral rhodium complex, such as Rh(CO)₂acac, with a large bite-angle diphosphine ligand like xantphos, can selectively hydrogenate the α,β-carbon-carbon double bond of conjugated dienals. researchgate.net This method provides a mild alternative to other synthetic routes for creating γ,δ-unsaturated aldehydes. researchgate.net The mechanism is believed to involve the nucleophilic addition of a rhodium(I)-hydride species to the electron-poor alkene, followed by protonolysis of the resulting rhodium-enolate. researchgate.net

Enzymatic catalysis also offers a highly selective route. Ene-reductases (EREDs) can reduce conjugated dienals to the corresponding deconjugated enals. google.com For example, the reduction of dehydromahonial (a conjugated dienal) to mahonial (a γ,δ-mono-unsaturated aldehyde) can be achieved using an ene-reductase, a co-substrate like NADP, and a co-substrate regenerating enzyme such as glucose dehydrogenase. google.com This biocatalytic approach operates under mild, industrially applicable conditions. google.com

Table 1: Catalytic Systems for Selective Dienal Hydrogenation

Catalyst System Substrate Type Product Type Reference
Rh(CO)₂acac / xantphos Conjugated Dienals γ,δ-Unsaturated Aldehydes researchgate.net

Chemo-selective Reduction of α,β-Unsaturated Carbonyl Compounds

The chemoselective reduction of α,β-unsaturated carbonyl compounds is a fundamental transformation with two primary outcomes: 1,2-reduction to yield an allylic alcohol or 1,4-reduction (conjugate reduction) to produce a saturated carbonyl compound. oup.comwiley.com The choice of reducing agent and reaction conditions determines the regioselectivity.

For 1,2-reduction, reagents like sodium borohydride (B1222165) (NaBH₄) can be modified to increase selectivity for the carbonyl group. The Luche reduction, which uses NaBH₄ in combination with a Lewis acid like cerium(III) chloride (CeCl₃), is a classic example that selectively produces allylic alcohols. Another system, NaBH₄/Ba(OAc)₂, has also been shown to be effective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones. wiley.com

For 1,4-reduction, a variety of methods have been developed, many of which avoid transition metals. rsc.orgrsc.orgorganic-chemistry.org One approach uses water as a hydrogen donor in a metal-free system to afford the corresponding saturated carbonyl compounds in good yields. rsc.org Another strategy employs a controllable boration/protodeboronation cascade, where a β-boration product is formed and then converted to the 1,4-reduction product. rsc.org A system using carbon disulfide (CS₂) and potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) can also achieve this transformation, with DMSO acting as the hydrogen source. organic-chemistry.org Additionally, aqueous hydrogen iodide (HI) has been used to selectively produce saturated carbonyl compounds through a Michael-type addition of iodide followed by reduction. oup.com

Table 2: Reagents for Chemoselective Reduction of α,β-Unsaturated Carbonyls

Reagent/System Selectivity Product Reference
NaBH₄/CeCl₃ (Luche Reduction) 1,2-Reduction Allylic Alcohol wiley.com
NaBH₄/Ba(OAc)₂ 1,2-Reduction Allylic Alcohol wiley.com
H₂O (as H-donor, metal-free) 1,4-Reduction Saturated Carbonyl rsc.org
Boration/Protodeboronation Cascade 1,4-Reduction Saturated Carbonyl rsc.org
CS₂/t-BuOK in DMSO 1,4-Reduction Saturated Carbonyl organic-chemistry.org

Carbon-Carbon Bond Forming Reactions

The conjugated system in this compound provides opportunities for various carbon-carbon bond-forming reactions, expanding its molecular complexity.

Conjugate Cyanation Reactions of Enals

The conjugate cyanation of α,β-unsaturated aldehydes (enals) is a challenging reaction because the nucleophilic cyanide typically prefers to attack the electrophilic carbonyl carbon (1,2-addition) to form a cyanohydrin. researchgate.net Achieving exclusive 1,4-addition has been a long-standing problem in synthesis. researchgate.net

A modern solution involves a synergistic catalytic approach that combines asymmetric organocatalysis and visible-light-activated photoredox catalysis. researchgate.netspringernature.comscimarina.org This strategy achieves a formal "umpolung" (inversion of polarity) of the enal. springernature.com The process works as follows:

The enal reacts with a chiral amine organocatalyst to form a chiral iminium ion.

A photoredox catalyst, activated by visible light, promotes a single-electron transfer to the iminium ion.

This reduction generates a nucleophilic chiral radical.

The radical is then intercepted by an electrophilic cyanide source, leading to the desired β-cyanoaldehyde with high 1,4-chemoselectivity and good stereocontrol. researchgate.net

This method successfully circumvents the formation of the cyanohydrin by-product. springernature.com

Intramolecular Cyclization Pathways (e.g., Diels-Alder and Electrocyclization) in Analogous Structures

The diene and dienal functionalities within structures analogous to this compound can participate in powerful intramolecular cyclization reactions to form new rings.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In 2,4-dienals, the conjugated diene system can react with a dienophile. Furthermore, in a hetero-Diels-Alder reaction, the α,β-unsaturated aldehyde moiety can itself act as the dienophile, with the carbonyl group participating in the cycloaddition to form dihydropyran rings. wikipedia.org Aminocatalysis, using chiral diarylprolinol silyl (B83357) ethers, can activate 2,4-dienals by forming trienamine intermediates, which then undergo highly stereoselective Diels-Alder reactions with various dienophiles. scispace.com

Electrocyclization: A 6π-electrocyclization is a pericyclic reaction where a linear conjugated system with 6 π-electrons forms a cyclic compound. Dienals that can adopt a cis-conformation are known to undergo a 6π-electrocyclic ring closure to produce a 2H-pyran. rsc.org This reaction is often reversible, and the stability of the resulting 2H-pyran depends on its substituents. rsc.orgmdpi.com The electrocyclization can be spontaneous and fast, occurring in situ upon formation of the cis-dienal. rsc.org This pathway is a key step in the synthesis of various fused coumarin (B35378) structures, where the initially formed 2H-pyran is oxidized to the corresponding pyran-2-one. rsc.org In some cases, the electrocyclization can be part of a cascade or tandem sequence, such as an allylic alkylation-electrocyclic ring-opening sequence, to create functionalized dienes. researchgate.net

Oxidative Degradation and Atmospheric Reaction Mechanisms

Unsaturated aldehydes are released into the atmosphere from various biogenic and anthropogenic sources. Their degradation is primarily driven by reactions with atmospheric oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and chlorine atoms (Cl). nih.govresearchgate.net

For α,β-unsaturated aldehydes, the reaction mechanism with these oxidants generally proceeds via two main pathways:

H-atom abstraction: The oxidant can abstract the relatively labile hydrogen atom from the aldehyde group (-CHO). researchgate.netacs.org

Electrophilic addition: The oxidant can add across the C=C double bond. nih.govacs.org

Theoretical and experimental studies on analogous compounds like acrolein and crotonaldehyde (B89634) show that for the reaction with OH radicals, a significant portion (50-70%) proceeds via abstraction of the aldehydic hydrogen, with the remainder occurring via addition to the double bond. acs.org The reaction with Cl atoms is also expected to proceed through both addition and abstraction pathways. nih.gov

These initial reactions lead to the formation of radical intermediates, which then react further with atmospheric oxygen (O₂) to form peroxy radicals. Subsequent reactions can lead to a variety of smaller, more oxidized products, including smaller aldehydes (e.g., formaldehyde, acetaldehyde), carbon monoxide (CO), carbon dioxide (CO₂), and organic acids. researchgate.netacs.org In the presence of nitrogen oxides (NOₓ), PAN-type species can also be formed. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C₁₂H₂₀O
Dehydromahonial 9-hydroxy-5,9-dimethyldeca-2,4-dienal C₁₂H₂₀O₂
Mahonial 9-hydroxy-5,9-dimethyldec-4-enal C₁₂H₂₂O₂
Sodium borohydride Sodium tetrahydridoborate NaBH₄
Cerium(III) chloride Cerium(III) chloride CeCl₃
Barium acetate Barium acetate Ba(C₂H₃O₂)₂
Carbon disulfide Carbon disulfide CS₂
Potassium tert-butoxide Potassium 2-methylpropan-2-olate C₄H₉KO
Dimethyl sulfoxide Dimethyl sulfoxide C₂H₆OS
Hydrogen iodide Hydrogen iodide HI
Cyanohydrin 2-Hydroxyalkanenitrile R₂C(OH)CN
2H-Pyran 2H-Pyran C₅H₆O
Acrolein Prop-2-enal C₃H₄O
Crotonaldehyde But-2-enal C₄H₆O
Formaldehyde Methanal CH₂O
Acetaldehyde Ethanal C₂H₄O
Carbon monoxide Carbon monoxide CO
Carbon dioxide Carbon dioxide CO₂
Nitrogen oxides NOₓ
(Triphenylphosphoranylidene)-acetaldehyde 2-Oxoethylidenetriphenylphosphorane C₂₀H₁₇OP

Ozonolysis Processes and Criegee Intermediate Formation in Related Terpenes

The ozonolysis mechanism begins with the addition of ozone across a C=C double bond, forming an unstable primary ozonide (POZ). aaqr.orgsemanticscholar.org This POZ rapidly decomposes into a carbonyl compound and a Criegee intermediate. wiley.comaaqr.orgsemanticscholar.org In the case of citral (B94496), ozone can attack either the C2=C3 double bond or the C6=C7 double bond. aaqr.orgsemanticscholar.org

A theoretical study on the ozonolysis of neral (B7780846) (a cis-isomer of citral) showed that the formation of the primary ozonide at the C2=C3 bond is slightly more favorable than at the C7=C8 bond (equivalent to C6=C7 in geranial). aaqr.org The decomposition of these POZs yields different sets of Criegee intermediates and carbonyl compounds.

Table 1: Potential Ozonolysis Products of a Citral Isomer (Neral)

Attacked Double Bond Criegee Intermediate Carbonyl Compound
C2=C3 A C7 carbonyl oxide Glyoxal
C7=C8 A C3 carbonyl oxide 6-oxo-3-methylhept-2-enal

Data derived from theoretical studies on neral ozonolysis. aaqr.orgresearchgate.net

These Criegee intermediates are highly reactive and can undergo unimolecular decay or bimolecular reactions with atmospheric species like water, SO₂, and NOₓ, contributing to the formation of secondary organic aerosols (SOAs). aaqr.orgsemanticscholar.orgrsc.org The specific Criegee intermediates formed from the ozonolysis of this compound would be analogous, arising from the cleavage of its C2=C3 and C8=C9 double bonds.

Reactions with Hydroxyl Radicals and Photochemical Pathways

In the troposphere, unsaturated aldehydes are primarily removed through photolysis and by reaction with hydroxyl (OH) radicals during the daytime. acs.org The presence of both a C=C double bond and a -CHO group in the molecular structure of these compounds makes them susceptible to OH radical-initiated oxidation. researchgate.net

Theoretical and experimental studies on similar α,β-unsaturated aldehydes like acrolein and crotonaldehyde have shown that the reaction with OH radicals can proceed via two main pathways: OH addition to the C=C double bond and H-atom abstraction from the aldehyde group. researchgate.netrsc.org The addition of the OH radical to the double bond is often the dominant pathway. researchgate.net

For instance, in the OH-initiated oxidation of crotonaldehyde, major products identified include carbon monoxide, carbon dioxide, and acetaldehyde. researchgate.net The reaction mechanisms for larger unsaturated aldehydes are expected to be similar, though the distribution of products will vary depending on the specific structure. The atmospheric chemistry of these aldehydes is complex and can be influenced by the concentration of nitrogen oxides (NOₓ), which can affect the formation of secondary organic aerosols. copernicus.org

The photochemical degradation of unsaturated aldehydes can also occur, where the absorption of light leads to the formation of radical species. acs.org However, for many aldehydes, reaction with OH radicals is the more significant atmospheric loss process. acs.org

Addition Reactions (e.g., Thia-Michael Addition)

The α,β-unsaturated aldehyde functionality in this compound allows it to undergo conjugate addition reactions, also known as Michael additions. pressbooks.publibretexts.org In this type of reaction, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org This reactivity is due to the electron-withdrawing effect of the carbonyl group, which makes the β-carbon electrophilic. libretexts.org

A variety of nucleophiles can participate in Michael additions, including amines, alcohols, and thiols. jove.com The addition of a thiol to an α,β-unsaturated carbonyl compound is specifically known as a thia-Michael addition. srce.hr This reaction is a powerful tool for forming carbon-sulfur bonds and is utilized in various fields, including the synthesis of fragrance compounds. srce.hrmdpi.com

The thia-Michael addition is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.org The reaction proceeds via a 1,4-addition mechanism, where the nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate. pressbooks.publibretexts.org Subsequent protonation of the enolate yields the final saturated product. libretexts.org

Table 2: General Scheme of Thia-Michael Addition to an α,β-Unsaturated Aldehyde

Reactants Catalyst Product
α,β-Unsaturated Aldehyde + Thiol Base (e.g., i-Pr₂NEt, DABCO) β-Thioether Aldehyde

This represents a generalized reaction scheme. rsc.org

The synthesis of sulfur-containing fragrance compounds often utilizes this type of reaction. For example, the reaction of citral with benzenethiol (B1682325) in the presence of a catalyst can yield a β-phenylthio derivative. nih.gov Given the structural similarities, this compound would be expected to undergo similar thia-Michael additions, providing a route to novel sulfur-containing derivatives with potentially interesting organoleptic properties.

Derivatization and Structural Modification of 5,9 Dimethyldeca 2,8 Dienal

Functional Group Interconversions at the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo a variety of transformations, including oxidation and reduction reactions.

Oxidation: The aldehyde moiety of related decadienal compounds can be oxidized to a carboxylic acid. evitachem.comevitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. evitachem.com

Reduction: The aldehyde can be reduced to a primary alcohol. evitachem.comevitachem.com Typical reducing agents for this purpose are sodium borohydride (B1222165) and lithium aluminum hydride. evitachem.com For instance, the reduction of dehydrocalmusal (5,9-dimethyldeca-2,4,8-trienal) can lead to the corresponding alcohol, dehydromahoniol (5,9-dimethyldeca-2,4-diene-1,9-diol). google.com

Transformations Involving the Alkene Moieties

The two carbon-carbon double bonds in 5,9-dimethyldeca-2,8-dienal are also amenable to various chemical reactions.

Hydrogenation: The double bonds can be hydrogenated. For example, a mixture containing 6,10-dimethyl-undeca-5,9-dienal and 2,5,9-trimethyl-deca-4,8-dienal can be subjected to pressurized hydrogen in the presence of a palladium on carbon catalyst to yield a mixture of saturated aldehydes. google.com

Epoxidation: The double bonds can be converted to epoxides. For instance, the epoxidation of decadienal with 3-chloroperbenzoic acid has been reported to yield epoxydecenal mixtures. google.com

Cyclization: The polyene structure of isoprenoids like this compound makes them suitable precursors for biomimetic cyclizations to form complex polycyclic structures. benthamscience.com For example, Pd-catalyzed tandem oxidative cyclization–redox relay reactions of (E)-5,9-dimethyldeca-4,9-diene-1,8-diol have been used to synthesize highly substituted tetrahydrofurans. acs.org

Synthesis of Cognate Aldehydes and Isomeric Analogues

The synthesis of isomers and analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with desired properties.

Various isomers of dimethyldecadienal have been synthesized. For example, 5,9-dimethyldeca-4,8-dienal, also known as geraldehyde, is a known fragrance ingredient. evitachem.comnih.gov Its synthesis can be achieved through methods like the oxidation of primary alcohols, aldol (B89426) condensation, or the reduction of esters. evitachem.com Another isomer, 5,9-dimethyldeca-4,9-dienal, has also been synthesized. google.comlookchem.com The synthesis of (4Z,7Z)-4,7-decadienal has been achieved through the oxidation of the corresponding alcohols or via Wittig reactions. vulcanchem.com The enzymatic reduction of dehydrocalmusal (5,9-dimethyldeca-2,4,8-trienal) can selectively produce calmusal (5,9-dimethyldeca-4,8-dienal). google.com

The synthesis of derivatives with altered carbon skeletons has also been explored. For example, a mixture of aldehydes including 5-ethyl-9-methyl-decanal, 4-ethyl-2,8-dimethyl-nonanal, 6,10-dimethyl-undecanal, and 2,5,9-trimethyl-decanal has been prepared. google.com The synthesis of (S,E)-5,9-dimethyldeca-2,8-dienal has been accomplished by reacting (S)-3,7-dimethyloct-6-enal with (triphenylphosphoranylidene)-acetaldehyde. tesisenred.net

Development of Complex Polycyclic Structures Derived from Isoprenoids

Isoprenoids, including derivatives of this compound, are valuable starting materials for the synthesis of complex polycyclic natural products. nih.govgrantome.com The "biogenetic isoprene (B109036) rule" provides a strategic guide for disconnecting complex terpene structures into their simpler isoprene units for synthetic planning. nih.gov

Biomimetic cationic polyene cyclizations represent a powerful strategy for constructing polycyclic systems from linear isoprenoid precursors. benthamscience.comnih.gov These reactions mimic the biosynthetic pathways of terpenes and can lead to the efficient assembly of intricate molecular architectures. benthamscience.comthieme-connect.com For instance, the synthesis of the spirocyclic framework of sesterterpenoid natural products has been achieved through a convergent route involving the coupling of complex fragments and a subsequent oxidative cyclization. acs.org The development of novel synthetic methodologies, such as those inspired by biosynthetic processes but not constrained by them, allows for the creation of diverse and complex terpene-derived structures. nih.gov

Advanced Analytical Characterization Techniques for 5,9 Dimethyldeca 2,8 Dienal

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like 5,9-Dimethyldeca-2,8-dienal. etamu.edu The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, and the mass spectrometer then provides a mass spectrum for each separated component. etamu.edu The retention time from the GC and the fragmentation pattern from the MS together provide a highly specific fingerprint for the compound. etamu.edunih.gov

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for aldehydes and alkenes include cleavage at bonds adjacent to the functional groups and rearrangements like the McLafferty rearrangement. mdpi.com Analysis of these fragment ions helps to piece together the structure of the original molecule. mdpi.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. semanticscholar.orgrsc.orgdoi.org This high accuracy allows for the determination of the elemental composition of the molecule. Techniques like electrospray ionization (ESI) are "soft" ionization methods that often leave the molecular ion intact, making it easier to determine the molecular weight. semanticscholar.orgrsc.orgplos.org

For (S,E)-5,9-Dimethyldeca-2,8-dienal (molecular formula C₁₂H₂₀O), the calculated exact mass is 180.1514. nih.gov HRESIMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula. semanticscholar.orgrsc.org For example, a low-resolution ESI-MS result showed a peak at m/z 183.1, corresponding to the sodium adduct of a related compound ([M+Na]⁺). semanticscholar.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. For this compound, a strong absorption band would be expected for the carbonyl (C=O) stretch of the aldehyde, typically around 1685-1705 cm⁻¹. The C=C stretching of the conjugated double bond would appear around 1600-1650 cm⁻¹, and the C-H stretch of the aldehyde proton would be visible as two weak bands around 2720 and 2820 cm⁻¹. wiley-vch.de

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated π-systems. The α,β-unsaturated aldehyde moiety in this compound constitutes a chromophore that would exhibit a characteristic π → π* transition. For similar conjugated dienals, the maximum absorption wavelength (λmax) is typically observed in the range of 220-250 nm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure as an unsaturated aldehyde.

The most prominent features in the IR spectrum of an unsaturated aldehyde like this compound include:

C=O Stretch: The carbonyl (C=O) stretching vibration is a strong and sharp absorption band. In aliphatic aldehydes, this band typically appears in the range of 1740-1720 cm⁻¹. libretexts.orgmasterorganicchemistry.com Due to conjugation with a carbon-carbon double bond (α,β-unsaturation), this peak is shifted to a lower wavenumber, generally appearing between 1710-1685 cm⁻¹. vscht.cz

C-H Stretch (Aldehyde): A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group (CHO). This typically appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹, with a characteristic peak often seen around 2720 cm⁻¹. vscht.czlibretexts.org

C=C Stretch: The carbon-carbon double bond (C=C) stretching vibration will also be present, although it is generally weaker than the C=O stretch. For alkenes, this absorption is found in the 1680-1640 cm⁻¹ region. vscht.cz

=C-H Stretch (Alkenyl): The C-H stretching vibrations of the hydrogens attached to the double-bonded carbons occur at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz

-C-H Stretch (Alkyl): The C-H stretching vibrations from the methyl and methylene (B1212753) groups of the alkane portions of the molecule will appear in the 3000-2850 cm⁻¹ region. libretexts.org

These characteristic absorption frequencies allow for the unambiguous identification of the key functional groups within the this compound molecule.

Functional Group **Characteristic IR Absorption Range (cm⁻¹) **
Aldehyde C=O Stretch (Conjugated)1710-1685
Aldehyde C-H Stretch2830-2695
Alkene C=C Stretch1680-1640
Alkene =C-H Stretch3100-3000
Alkyl C-H Stretch3000-2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing key insights into the extent of conjugation. utoronto.ca Organic compounds containing conjugated π-systems, such as the α,β-unsaturated aldehyde in this compound, absorb light in the UV-Vis region, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition). jove.com

The key principle is that the wavelength of maximum absorbance (λmax) is dependent on the extent of the conjugated system. libretexts.org As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. utoronto.ca This results in the absorption of light at longer wavelengths (a bathochromic shift). utoronto.calibretexts.org

For an α,β-unsaturated aldehyde like this compound, the conjugated system of the C=C double bond and the C=O group leads to a strong π → π* absorption at a longer wavelength than isolated chromophores would exhibit. libretexts.org A weaker n → π* transition, involving the non-bonding electrons of the oxygen atom, may also be observed at an even longer wavelength. libretexts.org By analyzing the λmax, the presence and nature of the conjugated system within the molecule can be confirmed. Each additional double bond in a conjugated system typically shifts the λmax by about 30 nm to a longer wavelength. libretexts.orgmsu.edu

Electronic Transition Typical Wavelength Range Intensity
π → π200-400 nmHigh
n → π>300 nmLow

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and analysis of this compound. evitachem.com Reversed-phase (RP) HPLC is a commonly employed method. sielc.com

A typical RP-HPLC setup for this compound might involve:

Stationary Phase: A C18 column, which is a nonpolar stationary phase, is often suitable. restek.com

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) (MeCN), and water is used as the mobile phase. evitachem.comsielc.com To improve peak shape and resolution, an acid like phosphoric acid or formic acid may be added to the mobile phase. sielc.com

Detection: A UV detector is commonly used, set to a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum.

This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) with smaller particle columns (e.g., 3 µm) can be utilized. sielc.com

HPLC Parameter Typical Conditions for this compound Analysis
Mode Reversed-Phase (RP)
Stationary Phase C18
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid
Detection UV Detector

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used for monitoring the progress of chemical reactions involving this compound and for guiding its purification. unimi.it It allows for the quick assessment of the presence of starting materials, intermediates, and products in a reaction mixture. unimi.it

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. cardiff.ac.uk The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. The separated spots can be visualized under UV light or by staining.

TLC is invaluable for:

Reaction Monitoring: By comparing the TLC profile of the reaction mixture over time to that of the starting materials, the conversion to the desired product can be tracked. unimi.it

Purification Guidance: TLC helps in selecting the appropriate solvent system for larger-scale purification techniques like column chromatography.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and aids in its identification.

Computational Chemistry and Theoretical Modeling of 5,9 Dimethyldeca 2,8 Dienal

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5,9-Dimethyldeca-2,8-dienal. wikipedia.orgaps.org DFT methods are widely used to investigate the electronic structure of molecules, which in turn governs their reactivity. researchgate.netarxiv.org By solving approximations of the Schrödinger equation, these methods can determine ground-state geometries, electron distribution, and the energies and shapes of molecular orbitals. researchgate.netuclouvain.be

For a molecule like this compound, which possesses multiple reactive sites—an aldehyde group and two carbon-carbon double bonds—quantum chemical studies can predict which site is most susceptible to nucleophilic or electrophilic attack. This is achieved by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of partial charges on the atoms.

While direct computational studies on this compound are not extensively published, research on the closely related isomers geranial and neral (B7780846) (which together form citral) and the parent alcohol, geraniol (B1671447), provides significant insight. For instance, DFT studies on geraniol oxidation have elucidated the formation of allylic radicals and intermediate peroxyl radicals, providing a basis for understanding the reactivity of the double bonds. acs.orgresearchgate.net Quantum chemical studies on the epoxidation of geraniol and limonene (B3431351) have shown that the regioselectivity of the reaction is controlled by the stabilization of the transition state, a factor that can be precisely calculated. researchgate.net These principles are directly applicable to predicting the reactivity of this compound.

The table below presents computed molecular properties for this compound, which are typically derived from quantum chemical calculations and serve as a foundation for predicting its physical behavior and reactivity.

Table 1: Computed Molecular Properties of this compound
PropertyValueReference
Molecular Weight180.29 g/mol nih.gov
Molecular FormulaC12H20O nih.gov
XLogP3-AA (Lipophilicity)3.5 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count7 nih.gov
Exact Mass180.151415257 Da nih.gov
Topological Polar Surface Area17.1 Ų nih.gov

Mechanistic Investigations through Transition State Modeling and Reaction Pathway Elucidation

Theoretical modeling is indispensable for elucidating complex reaction mechanisms, particularly for multifunctional molecules like terpenes. By mapping the potential energy surface (PES) of a reaction, computational chemists can identify intermediates, products, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For terpene aldehydes, several types of reactions are of interest, including oxidation, cyclization, and addition reactions.

Oxidation and Ozonolysis: Computational studies on the ozonolysis of the related monoterpene geraniol have used DFT to detail the reaction pathway, starting from the initial formation of a van der Waals complex between ozone and the double bond, through to a primary ozonide, and its subsequent decomposition into carbonyl oxide compounds (Criegee intermediates). acs.org Similarly, the mechanism of air oxidation has been studied, proposing pathways involving peroxyl radicals that lead to the formation of aldehydes and epoxides. acs.orgresearchgate.net Such modeling could be applied to this compound to predict its atmospheric degradation products.

Cyclization Reactions: Terpene cyclases are enzymes that catalyze complex cyclization reactions of linear precursors. nih.gov Computational modeling has become a key tool to understand how these enzymes control intricate carbocation rearrangement cascades. beilstein-journals.org Studies have revealed the importance of concerted pathways where bond formation and breaking occur simultaneously, often avoiding the formation of discrete high-energy carbocation intermediates. nih.gov Recent advancements include the development of high-speed methods that combine transition state search algorithms with machine learning potentials, enabling the rapid and accurate analysis of complex biosynthetic pathways that were previously computationally prohibitive to study. chemrxiv.orgresearchgate.net These approaches could be used to explore potential enzymatic or acid-catalyzed cyclizations of this compound to form various cyclic scaffolds.

Post-Transition State Bifurcations: Research into terpene biosynthesis has also highlighted the concept of post-transition state bifurcations, where a single transition state leads to multiple products. beilstein-journals.org In these cases, the reaction outcome is not solely determined by the lowest energy path from the transition state but by the dynamic trajectory of the molecule as it traverses the potential energy surface. beilstein-journals.orgchemrxiv.org This underscores the need for molecular dynamics simulations in addition to static transition state calculations to fully understand product distributions.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including its various possible conformations and the stereochemistry of its double bonds, is critical to its properties and reactivity. The molecule's flexibility, due to several rotatable single bonds, means it exists as an equilibrium of multiple conformers.

Computational methods, especially DFT, are highly effective for exploring the conformational landscape of flexible molecules. A detailed study on the closely related isomers geranial (E-isomer) and neral (Z-isomer) provides a strong model for what to expect with this compound. researchgate.net That research combined NMR spectroscopy with DFT calculations to investigate the conformational equilibrium around the C2-C3 bond. The findings indicate that for both geranial and neral, the s-trans conformations are significantly more stable and thus more populated than the s-cis conformations, although the s-cis conformer is present in non-negligible amounts. researchgate.net The study also calculated the relative stability of the geometric isomers, finding the E-isomer (geranial) to be slightly more stable than the Z-isomer (neral). researchgate.net

Table 2: Calculated Conformational Data for Citral (B94496) (Geranial/Neral)
ConformerRelative Stability (kJ mol⁻¹)Key FindingReference
E-s-trans (Geranial)0 (Most Stable)s-trans conformations dominate over s-cis. researchgate.net
Z-s-trans (Neral)+2.0

Beyond conformational analysis, theoretical modeling is crucial for predicting the stereochemical outcome of chemical reactions. In terpene synthesis, controlling the formation of specific stereoisomers is a primary challenge. numberanalytics.com Computational chemistry can model the transition states of reactions leading to different stereoisomers. By comparing the activation energies of these competing pathways, the most likely product can be predicted. This approach has been successfully used to rationalize the diastereoselectivity of reactions like Michael additions and Reformatsky reactions in systems analogous to terpene aldehydes.

Applications of Machine Learning in Molecular Property and Structure Prediction

In recent years, machine learning (ML) has emerged as a revolutionary tool in chemistry, capable of predicting molecular properties and structures with remarkable speed and accuracy. mdpi.comresearchgate.netresearchgate.net For a compound like this compound, which is part of the vast chemical space of fragrance molecules, ML offers powerful capabilities.

Property Prediction: ML models, especially those based on graph neural networks (GNNs), can learn the complex relationship between a molecule's structure and its properties. sintef.com These models are trained on large datasets of known molecules to predict attributes of new or uncharacterized compounds. For fragrance molecules, this includes predicting physicochemical properties (e.g., vapor pressure, solubility) and, more challengingly, sensory properties like odor character. mdpi.comarxiv.org

Spectroscopy and Analysis: ML is also being integrated with analytical techniques. For instance, ML algorithms can analyze spectroscopic data, such as near-infrared (NIR) spectra, to rapidly perform qualitative and quantitative analysis of terpenoids, distinguishing between different compounds and predicting their concentrations. mdpi.comnih.gov

Biosynthesis and Reaction Prediction: A frontier in the field is using ML to predict the outcomes of chemical reactions. In the context of terpenes, researchers are developing models that can predict the structure of the terpene produced by a terpene synthase enzyme based only on the enzyme's amino acid sequence. cvut.czresearchgate.net This is a significant challenge that ML is beginning to solve, potentially accelerating the discovery of new enzymes and biosynthetic pathways. researchgate.net

The table below summarizes various applications of machine learning in the computational study of terpenes and fragrance molecules.

Table 3: Applications of Machine Learning in Terpene and Fragrance Research
Application AreaMachine Learning Technique(s)Predicted Property/OutcomeReference
Fragrance Character PredictionRough Set-based ML (RSML), Logistic RegressionOdor characteristics (e.g., "sweet", "musky"), fragrance likeliness mdpi.comresearchgate.netarxiv.org
General Property PredictionGraph Neural Networks (GNNs)Olfactory properties, toxicity, physicochemical properties sintef.com
Biosynthesis Pathway ElucidationVarious (e.g., Deep Learning models)Terpene synthase substrate class, product scaffold from enzyme sequence cvut.czresearchgate.net
Spectroscopic Analysisk-NN, Random Forest, BPNNQualitative identification from Near-Infrared (NIR) spectra nih.gov
Reaction Mechanism AnalysisML Potentials (combined with TS search)Transition state geometries and activation energies chemrxiv.orgresearchgate.net

Natural Occurrence and Chemoecological Significance of Isoprenoid Aldehydes

Identification in Biogenic Emissions and Natural Extracts

While various isoprenoid aldehydes are regularly identified in the essential oils and emissions of plants, specific data regarding the natural occurrence of 5,9-Dimethyldeca-2,8-dienal is not available in the provided search results. Its isomer, 5,9-dimethyldeca-4,8-dienal, also known as geraldehyde, is noted as a synthetic fragrance agent. nih.govthegoodscentscompany.com Another related compound, 5,9-dimethyl-deca-4,8-dienal, was identified as a potential aroma contributor in cigar leaves. However, there is no documented evidence within the search results of this compound being isolated from natural extracts or identified in biogenic emissions.

Biosynthetic Considerations of Related Terpenoids and Their Aldehyde Derivatives

The biosynthesis of all terpenoids, including their aldehyde derivatives, begins with two simple five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). cardiff.ac.uk These universal precursors are produced through two distinct and compartmentalized metabolic pathways:

The Mevalonate (MVA) Pathway , which operates in the cytosol and is the primary source for sesquiterpenoids (C15) and triterpenoids (C30). cardiff.ac.uk

The 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway , located in the plastids, which typically generates hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). cardiff.ac.uk

Once formed, IPP and DMAPP are assembled into longer-chain molecules by a family of enzymes called isoprenyl diphosphate (B83284) synthases. These enzymes catalyze the sequential addition of IPP units to create geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). researchgate.net

The immense structural diversity of terpenoids arises from the action of terpene synthases (TPSs). These enzymes take the linear precursors (GPP, FPP, GGPP) and, through a series of complex carbocation-driven reactions involving cyclizations and rearrangements, forge the vast array of cyclic and acyclic terpene skeletons. cardiff.ac.uk

The introduction of an aldehyde functional group is a subsequent modification of this hydrocarbon backbone. This oxidative transformation is most often catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are a large and versatile family of proteins that can introduce various functional groups onto the terpene scaffold, thereby creating alcohols, ketones, and aldehydes, which further diversifies their biological function. cardiff.ac.uk The C12 structure of this compound suggests it is an irregular terpenoid, likely formed through the oxidative cleavage of a larger, C15 sesquiterpenoid precursor that originates from FPP.

Applications of 5,9 Dimethyldeca 2,8 Dienal in Modern Organic Synthesis

As a Key Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. 5,9-Dimethyldeca-2,8-dienal, with its multiple reactive sites, serves as a powerful synthon for building intricate molecular frameworks.

One notable example is its use in the Paal-Knorr reaction to construct pyrrole (B145914) ring systems. The synthesis of 5-(hydroxymethyl)-1-[(R)-tetrahydro-2′-oxofur-3′-yl)-1H-pyrrole-2-carbaldehyde] (64) utilizes 2,9-dimethyldeca-2,8-dien-4,7-dione (106), a derivative of the dienal, which reacts with D-homoserine lactone (105) to form the core pyrrole structure. rsc.org This reaction highlights how the carbon backbone of the dienal can be incorporated into heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.

Furthermore, the dienal's structure is related to citronellal (B1669106), a well-known monoterpenoid used in the synthesis of various natural products. For instance, (S,E)-5,9-dimethyldeca-2,8-dienal can be prepared from (S)-(-)-citronellal and (triphenylphosphoranylidene)-acetaldehyde. semanticscholar.orgtesisenred.net This connection positions the dienal as a key intermediate in synthetic pathways originating from readily available chiral pool materials like citronellal, enabling the enantioselective synthesis of complex targets.

Precursor in the Synthesis of Value-Added Chemicals and Derivatives

This compound is a precursor for a variety of commercially and synthetically important chemicals. Its derivatives find use in fragrances and as intermediates for further chemical transformations.

The selective hydrogenation of the α,β-double bond in conjugated dienals like this compound leads to the formation of γ,δ-mono-unsaturated aldehydes. google.com This transformation is particularly valuable for producing fragrance ingredients such as calmusal (5,9-dimethyldeca-4,8-dienal). google.com The process can be achieved with high selectivity, demonstrating the utility of the dienal as a starting material for fine chemicals.

Additionally, derivatives of this compound serve as mimics of biologically active molecules. For example, tripotassium [(4E)-5,9-dimethyldeca-4,8-dienyl]phosphinatomethyl-phosphonate, synthesized from geraniol (B1671447) (a related terpene alcohol), has been studied for its ability to inhibit or activate enzymes like ubiA-prenyltransferase, which is crucial for ubiquinone biosynthesis. semanticscholar.orgresearchgate.net This showcases the potential of using the dienal's carbon skeleton to create sophisticated biochemical probes and potential therapeutic agents.

The table below summarizes key derivatives synthesized from this compound and their significance.

Derivative NameSynthesis MethodSignificance/Application
Calmusal (5,9-dimethyldeca-4,8-dienal)Selective enzymatic hydrogenationFragrance ingredient
3-(ethylthio)-5,9-dimethyldeca-8-enalThia-Michael additionIntermediate for further synthesis
Tripotassium [(4E)-5,9-dimethyldeca-4,8-dienyl]phosphinatomethylphosphonateMulti-step synthesis from geraniolEnzyme inhibitor/activator mimic

Contribution to the Development of New Synthetic Methodologies

The reactivity of this compound has been exploited in the development and optimization of novel synthetic methods, particularly in the realms of organocatalysis and enzymatic reactions.

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has benefited from substrates like this compound. The conjugated double bond system is susceptible to various organocatalytic transformations. For instance, the thia-Michael addition of ethanethiol (B150549) to (S,E)-5,9-dimethyldeca-2,8-dienal can be catalyzed by triethylamine, a simple organic base. semanticscholar.org This reaction proceeds to form 3-(ethylthio)-5,9-dimethyldeca-8-enal, demonstrating a mild and efficient method for carbon-sulfur bond formation. semanticscholar.org Furthermore, the dienal framework is suitable for exploring more complex transformations, such as Lewis acid-catalyzed intramolecular cycloadditions, which can rapidly build cyclic structures. molaid.com

The following table outlines an example of an organocatalytic reaction involving the dienal.

ReactionCatalystSubstrateProductYield
Thia-Michael AdditionTriethylamine(S,E)-5,9-dimethyldeca-2,8-dienal and ethanethiol3-(ethylthio)-5,9-dimethyldeca-8-enal74%

Enzymatic Reactions: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. This compound and its analogs are excellent substrates for exploring and developing biocatalytic methods. A patented process describes the selective reduction of the conjugated double bond of a dienal, where R can be –(CH2)2-CH=C(CH3)2 (similar to this compound), using an ene-reductase (ERED) enzyme. google.com This enzymatic hydrogenation yields valuable γ,δ-mono-unsaturated aldehydes like calmusal. google.com The system utilizes a co-substrate like NAD(P)H and a co-substrate regenerating enzyme, making the process efficient and suitable for industrial application. google.com

This biocatalytic approach provides a green alternative to traditional metal-based hydrogenation catalysts, offering high chemo- and regioselectivity. The research in this area contributes to the growing toolbox of synthetic biologists and chemists for sustainable chemical production.

Enzyme SystemReaction TypeSubstrate ClassProduct Class
Ene-reductase (e.g., OPR1, OYE 2.6) with a co-substrate regenerating enzymeSelective HydrogenationConjugated dienals (e.g., this compound analog)γ,δ-mono-unsaturated aldehydes (e.g., Calmusal)

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthesis Routes for Dienals

The chemical industry's shift towards sustainability has catalyzed significant research into environmentally benign synthetic methods. For dienals, this involves moving away from stoichiometric reagents and harsh conditions towards catalytic and bio-based approaches.

Biocatalysis: Enzymes are emerging as powerful tools for the synthesis of complex aldehydes. mdpi.com Biocatalytic methods offer high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. thieme-connect.com Key strategies include:

Oxidative Deamination: Amine oxidases can convert primary amines into their corresponding aldehydes, a field that remains relatively unexplored but holds significant potential for clean synthesis. mdpi.com

Aldol (B89426) Condensation: Type I aldolases, such as NahE, have demonstrated the ability to catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes to form α,β-unsaturated 2-keto acids, which are versatile synthetic intermediates. thieme-connect.comresearchgate.net This showcases the potential for enzymatic routes to construct the core dienal backbone.

Hydrogen-Borrowing Cascades: An innovative approach combines two enzyme classes, such as ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs), in a cascade process. rsc.org This method for producing chiral carboxylic acids from unsaturated aldehydes demonstrates a highly atom-efficient process where no external hydride source is needed. rsc.org

Flow Chemistry: Continuous flow chemistry has become a transformative technology for the synthesis of fine chemicals and pharmaceuticals. amf.chrsc.org Its adoption for dienal synthesis offers numerous advantages over traditional batch processing:

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters like temperature and mixing, which is crucial for managing potentially exothermic reactions or handling reactive intermediates. acs.orgmdpi.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to higher yields and shorter reaction times. amf.chamt.uk

Scalability: Processes developed in flow can often be scaled up more efficiently and safely than batch reactions, facilitating the transition from laboratory research to industrial production. rsc.orgmdpi.com

The table below summarizes key green methodologies applicable to the synthesis of dienals.

MethodologyKey PrincipleAdvantages for Dienal SynthesisRelevant Research Findings
BiocatalysisUse of enzymes (e.g., oxidases, aldolases) to catalyze specific reactions. mdpi.comthieme-connect.comHigh chemo-, regio-, and stereoselectivity; mild reaction conditions (aqueous media, room temperature); reduced waste. rsc.orgAldolases like NahE accept a broad range of aldehydes for C-C bond formation. thieme-connect.comresearchgate.net Amine oxidases offer a one-step conversion of primary amines to aldehydes. mdpi.com
Flow ChemistryReactants are continuously pumped through a reactor for controlled reaction. amf.chPrecise control of temperature and pressure, safe handling of hazardous reagents, improved heat/mass transfer, easy scalability. acs.orgmdpi.comSuccessfully applied to various fine chemical syntheses, including hydrogenations, nitrations, and reactions involving organometallic reagents. acs.orgamt.uk
Catalytic DehydrogenationOxidative dehydrogenation of the corresponding terpene alcohols using heterogeneous catalysts.Continuous gas-phase processes are possible, potentially reducing solvent waste and simplifying purification.A patented method describes the production of terpene aldehydes by contacting terpene alcohols with a heterogeneous ruthenium catalyst at elevated temperatures. google.com

Exploration of Novel Reactivity Patterns and Selectivity Control

The conjugated system of dienals like 5,9-dimethyldeca-2,8-dienal presents multiple reactive sites. A major goal of modern organic synthesis is to control reactivity at a specific position to build molecular complexity in a predictable manner. Asymmetric catalysis has been a particularly fruitful area for achieving this control.

Organocatalysis: Chiral secondary amines have emerged as powerful catalysts for the asymmetric functionalization of α,β-unsaturated aldehydes. rsc.org By forming transient iminium ions or dienamines, these catalysts can precisely direct the attack of nucleophiles.

Vinylogous Reactivity: The principle of vinylogy allows for the activation of remote positions. For instance, the formation of a dienamine intermediate raises the energy of the highest occupied molecular orbital (HOMO), enabling selective 1,6-addition of nucleophiles to the δ-position of 2,4-dienals. rsc.org

Cascade Reactions: Researchers have designed elegant cascade reactions that combine multiple transformations in a single pot. A notable example is an asymmetric 1,6-addition/1,4-addition sequence that converts 2,4-dienals and hydroxyarenes into optically active chromans with high enantioselectivity (94-99% ee). nih.gov

Transition Metal Catalysis: Metal complexes with chiral ligands offer a complementary approach to selectivity control. Nickel-catalyzed reactions have shown remarkable utility in the context of dienals.

Enantioselective Allylation: A nickel-catalyzed enantioselective addition of allylboronic acid pinacol (B44631) ester to α,β,γ,δ-unsaturated aldehydes has been developed. nih.govacs.org This reaction is noteworthy as it proceeds through an unsaturated π-allyl complex, resulting in an inversion of the substrate's olefin geometry and delivering the Z,E-configured product with good enantioselectivity. nih.govacs.org

The following table details examples of selective catalytic reactions involving dienals.

Catalytic SystemReaction TypeSelectivity ControlKey Finding
Chiral Amine (Organocatalyst)Remote AziridinationRegio- and stereoselectivityBased on a vinylogous iminium-ion–dienamine cascade, this method achieves remote enantioselective aziridination of 2,4-dienals. rsc.org
Chiral Amine (Organocatalyst)1,6-Addition / 1,4-Addition CascadeRegio- and enantioselectivityA cascade reaction of hydroxyarenes with 2,4-dienals yields chiral chromans in high yields and enantiomeric excess (up to 99% ee). nih.gov
Nickel / Chiral Phosphonite LigandConjugate AllylationEnantio- and stereoselectivityCatalytic addition of allylboronates to dienals proceeds via an unusual π-allyl intermediate, providing Z,E-configured products with 73–94% ee. nih.govacs.org
Peptide CatalystsRegioselective ReductionRegioselectivityPeptides with defined secondary structures (e.g., turn-helix) have been used for reactions difficult to achieve with small-molecule catalysts, including the regioselective reduction of dienals. nih.gov

Integrated Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental synthesis and computational chemistry has become indispensable for advancing organic chemistry. researchgate.net For complex reactions involving dienals, computational modeling provides deep mechanistic insights that are often difficult to obtain through experiments alone.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surfaces of chemical reactions. researchgate.netanu.edu.au By calculating the energies of reactants, products, intermediates, and transition states, chemists can:

Predict Stereoselectivity: Computational studies can model the transition states leading to different stereoisomers. This allows researchers to understand the origins of enantioselectivity in asymmetric catalysis, such as identifying key non-covalent interactions between the substrate and catalyst that favor one pathway over another. anu.edu.auacs.org

Distinguish Between Pathways: For reactions with multiple possible mechanisms (e.g., concerted vs. stepwise), computational analysis can determine the most likely pathway by comparing activation barriers. researchgate.netacs.org This has been applied to Diels-Alder reactions to understand how substituents and solvents can alter the mechanism. acs.org

Guide Catalyst Design: A mechanistic understanding derived from computational studies can inform the rational design of new catalysts with improved activity or selectivity. researchgate.net

The Unified Reaction Valley Approach (URVA): Beyond mapping stationary points, advanced techniques like URVA provide a more dynamic picture of a reaction. smu.edunih.gov This method analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, bond breaking/formation, and product separation. nih.gov This detailed analysis can reveal "hidden" intermediates and transition states that are not apparent from a simple energy profile, offering a more complete understanding of the chemical transformation. nih.gov

The integration of these approaches is exemplified in studies of complex natural product synthesis, where DFT calculations have been used to understand and override the inherent stereoselectivity of key reactions. anu.edu.au

The table below illustrates the synergy between experimental and computational methods.

Problem/GoalExperimental TechniqueComputational MethodIntegrated Outcome
Understanding StereoselectivityAsymmetric synthesis using a chiral catalyst, analysis of product diastereomeric and enantiomeric ratios (e.g., by HPLC). nih.govacs.orgDFT calculations to model and compare the energies of competing transition state structures. acs.orgRationalization of the observed stereochemical outcome and identification of key catalyst-substrate interactions that control selectivity. nih.govacs.org
Determining Reaction MechanismKinetic studies, trapping of intermediates, isotopic labeling experiments.Calculation of potential energy surfaces for different proposed pathways (e.g., concerted vs. stepwise). researchgate.netacs.orgA validated mechanistic model that explains experimental observations and predicts the effect of changing reaction conditions or substrates. acs.org
Engineering Enzyme/Catalyst FunctionDirected evolution or site-directed mutagenesis of an enzyme, screening for desired activity. researchgate.netMolecular docking and molecular dynamics (MD) simulations to model substrate binding in the active site; Quantum Mechanics/Molecular Mechanics (QM/MM) to model the reaction step.Predictive engineering of enzymes or rational design of catalysts for novel reactivity or enhanced performance. researchgate.netacs.org

Q & A

Q. What are the standard methodologies for synthesizing 5,9-Dimethyldeca-2,8-dienal, and how can purity be ensured?

Synthesis often involves multi-step organic reactions, such as alkylation or oxidation of precursor aldehydes. For example, analogous methods for similar compounds (e.g., (3R,9R)-3,9-Dimethyldodecanal) use dithiane intermediates with methyl iodide and NaHCO₃ in MeCN/water, followed by flash column chromatography (PE/EA: 10/1) for purification . Purity assurance requires analytical techniques like HPLC (>95% purity), ¹H/¹³C-NMR, and mass spectrometry, as outlined in Certificate of Analysis (CoA) protocols .

Q. How should researchers characterize this compound’s structural and chemical properties?

Key steps include:

  • Spectroscopic analysis : ¹H-NMR to confirm double bond positions and methyl branching; IR for functional group identification.
  • Chromatography : HPLC for purity assessment, GC-MS for volatility profiling.
  • Stability testing : Monitor degradation under varying pH, temperature, and light using accelerated stability studies .

Q. What theoretical frameworks guide research on this compound’s reactivity or applications?

Link studies to conceptual frameworks like:

  • Structure-activity relationships (SAR) : Correlate methyl group positioning and aldehyde reactivity.
  • Thermodynamic models : Predict stability in solvent systems or reaction pathways using computational tools (e.g., DFT calculations). Theoretical grounding ensures methodological rigor and hypothesis validation .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions for this compound?

Employ a 2ⁿ factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). For instance:

FactorLow LevelHigh Level
Temp25°C60°C
Catalyst0.1 mol%0.5 mol%
Analyze interactions using ANOVA to identify significant effects on yield/purity. Pre-test/post-test designs with control groups enhance reproducibility .

Q. How to resolve contradictions in stability data across different experimental setups?

Contradictions may arise from solvent polarity, oxygen exposure, or analytical sensitivity. Mitigation strategies:

  • Triangulation : Cross-validate results using HPLC, NMR, and LC-MS.
  • Controlled replication : Standardize environmental conditions (e.g., inert atmosphere) and use reference standards from accredited providers .
  • Meta-analysis : Compare datasets from prior studies to identify systemic biases .

Q. What computational tools model this compound’s interactions in complex systems?

Advanced approaches include:

  • COMSOL Multiphysics : Simulate diffusion kinetics in polymer matrices or catalytic surfaces.
  • Machine learning (ML) : Train models on reaction datasets to predict optimal synthesis pathways or degradation profiles. AI-driven automation can refine experimental parameters in real time .

Q. How to design ecological or toxicological studies aligned with regulatory standards?

Refer to frameworks like the IFRA Standards , which specify safety thresholds for aldehydes in consumer products. For example, IFRA’s exposure limits for 5,9-Dimethyl-4,8-decadienal (a structural analog) guide dose selection in cytotoxicity assays. Integrate OECD guidelines for in vitro/in vivo testing to ensure regulatory compliance .

Methodological Notes

  • Data Integrity : Always cross-reference CoA data (e.g., ¹³C-DEPT NMR) with in-house analyses to detect batch variability .
  • Ethical Compliance : Secure permits for controlled substances and adhere to BSL protocols when handling reactive aldehydes .
  • Interdisciplinary Collaboration : Combine chemical engineering principles (e.g., membrane separation technologies) with organic chemistry to scale up synthesis sustainably .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.